molecular formula C7H13NO B8022011 Trans-2,6-dimethyl-4-oxo-piperidine

Trans-2,6-dimethyl-4-oxo-piperidine

Cat. No.: B8022011
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-WDSKDSINSA-N
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Description

Trans-2,6-dimethyl-4-oxo-piperidine: is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a ketone group at the 4 position in the piperidine ring. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-2,6-dimethyl-4-oxo-piperidine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like Pd/C or PtO2.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Investigated for its potential pharmacological properties.
  • Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

  • Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Trans-2,6-dimethyl-4-oxo-piperidine involves its interaction with various molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing biochemical pathways through its derivatives. The exact mechanism depends on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the ketone group at the 4 position in Trans-2,6-dimethyl-4-oxo-piperidine makes it unique compared to other piperidine derivatives.
  • Its specific stereochemistry (trans configuration) also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C[C@@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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